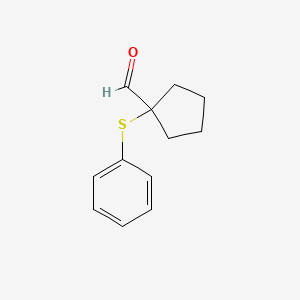
1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a phenylsulfanyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde typically involves the introduction of a phenylsulfanyl group to a cyclopentane ring followed by the formation of an aldehyde group. One common method involves the reaction of cyclopentane with phenylsulfanyl chloride in the presence of a base to form 1-(Phenylsulfanyl)cyclopentane. This intermediate is then oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC), to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: 1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid
Reduction: 1-(Phenylsulfanyl)cyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives
Applications De Recherche Scientifique
1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The phenylsulfanyl group can also participate in various interactions, including hydrophobic and π-π interactions, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
1-(Phenylsulfanyl)cyclopentane-1-methanol: This compound has a primary alcohol group instead of an aldehyde group, leading to different chemical properties and uses.
Cyclopentanecarboxaldehyde: This compound lacks the phenylsulfanyl group, making it less versatile in terms of chemical modifications and applications.
Propriétés
Numéro CAS |
115205-40-8 |
|---|---|
Formule moléculaire |
C12H14OS |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
1-phenylsulfanylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H14OS/c13-10-12(8-4-5-9-12)14-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
Clé InChI |
HLKZXXXBIQYUEX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C=O)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


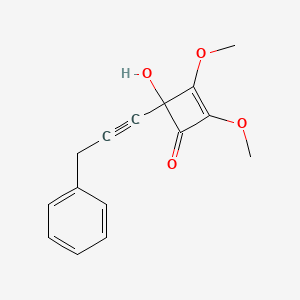
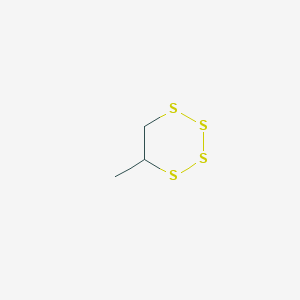
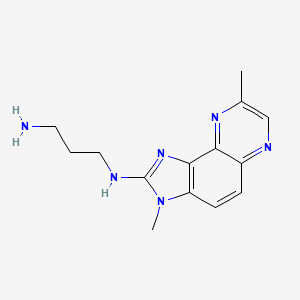
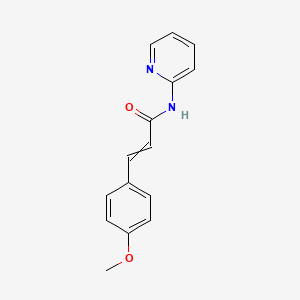
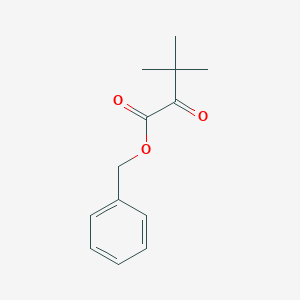
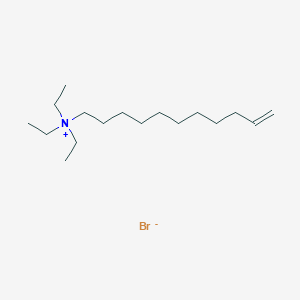
![6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14312801.png)
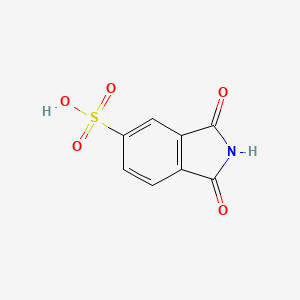

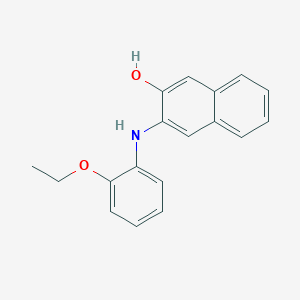
![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)
![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)

![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
